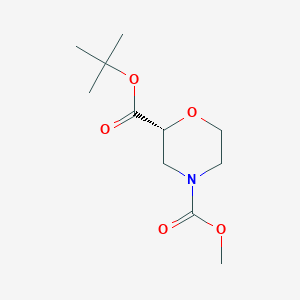
(R)-Tert-Butyl methyl morpholine-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Tert-Butyl methyl morpholine-2,4-dicarboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with tert-butyl and methyl groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Tert-Butyl methyl morpholine-2,4-dicarboxylate typically involves the reaction of morpholine derivatives with tert-butyl and methyl substituents. One common synthetic route includes the use of tert-butyl chloroformate and methylamine as starting materials. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-Tert-Butyl methyl morpholine-2,4-dicarboxylate may involve large-scale reactions using similar starting materials and conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-Tert-Butyl methyl morpholine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced morpholine derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced morpholine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
®-Tert-Butyl methyl morpholine-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-Tert-Butyl methyl morpholine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate
- (S)-4-Benzyl 2-methyl morpholine-2,4-dicarboxylate
- 4-O-benzyl 2-O-methyl (2S)-morpholine-2,4-dicarboxylate
Uniqueness
®-Tert-Butyl methyl morpholine-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C11H19NO5 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-O-tert-butyl 4-O-methyl (2R)-morpholine-2,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-9(13)8-7-12(5-6-16-8)10(14)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
WJOFEAJXDABFKN-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CN(CCO1)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CCO1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


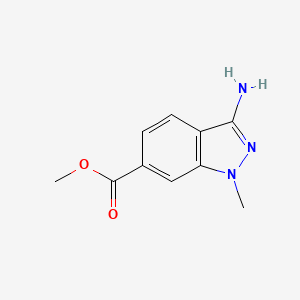
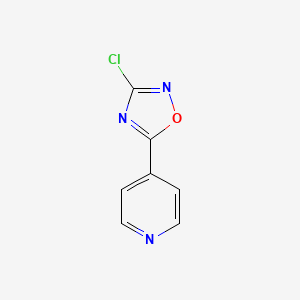
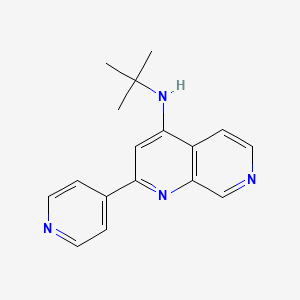
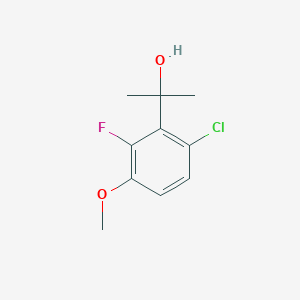
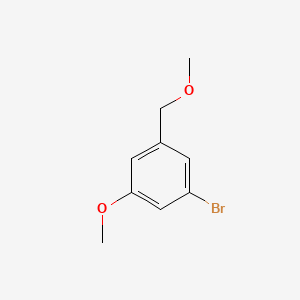
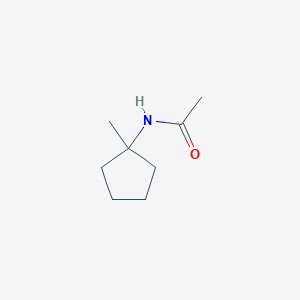
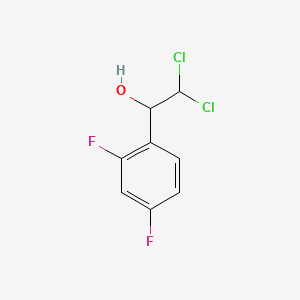
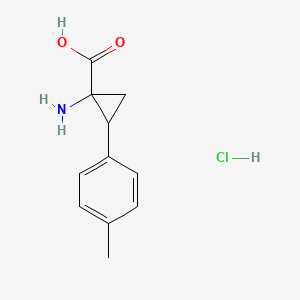
![(9H-Fluoren-9-yl)methyl (7S,8R,10R)-8,9-bis(hydroxymethyl)-4-oxo-4,6,7,8,9,10-hexahydro-7,10-epiminopyrido[1,2-a]azepine-11-carboxylate](/img/structure/B14027669.png)
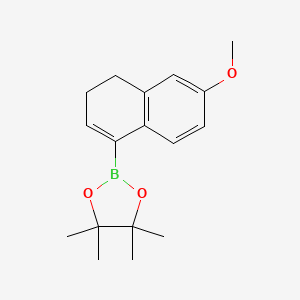
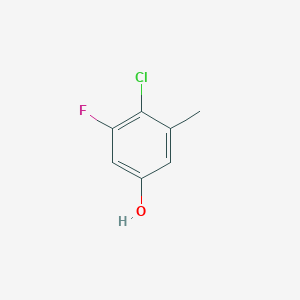
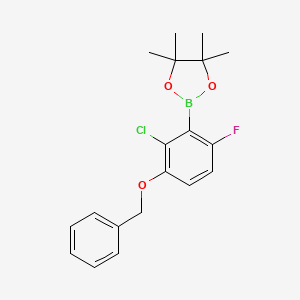
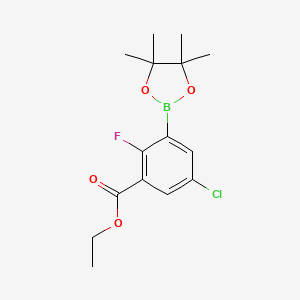
![Tert-butyl 6-bromo-8-methoxy-4-oxospiro[chroman-2,4-piperidine]-1-carboxylate](/img/structure/B14027708.png)
